Methyl 2-amino-8-methoxyquinazoline-5-carboxylate Methyl 2-amino-8-methoxyquinazoline-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1352925-69-9
VCID: VC7837631
InChI: InChI=1S/C11H11N3O3/c1-16-8-4-3-6(10(15)17-2)7-5-13-11(12)14-9(7)8/h3-5H,1-2H3,(H2,12,13,14)
SMILES: COC1=C2C(=C(C=C1)C(=O)OC)C=NC(=N2)N
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22

Methyl 2-amino-8-methoxyquinazoline-5-carboxylate

CAS No.: 1352925-69-9

Cat. No.: VC7837631

Molecular Formula: C11H11N3O3

Molecular Weight: 233.22

* For research use only. Not for human or veterinary use.

Methyl 2-amino-8-methoxyquinazoline-5-carboxylate - 1352925-69-9

Specification

CAS No. 1352925-69-9
Molecular Formula C11H11N3O3
Molecular Weight 233.22
IUPAC Name methyl 2-amino-8-methoxyquinazoline-5-carboxylate
Standard InChI InChI=1S/C11H11N3O3/c1-16-8-4-3-6(10(15)17-2)7-5-13-11(12)14-9(7)8/h3-5H,1-2H3,(H2,12,13,14)
Standard InChI Key HTVOFKQDVUDZNH-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)C(=O)OC)C=NC(=N2)N
Canonical SMILES COC1=C2C(=C(C=C1)C(=O)OC)C=NC(=N2)N

Introduction

Chemical Identity and Structural Features

Methyl 2-amino-8-methoxyquinazoline-5-carboxylate belongs to the quinazoline family, a class of heterocyclic compounds known for their pharmacological relevance. The compound’s IUPAC name, methyl 2-amino-8-methoxyquinazoline-5-carboxylate, reflects its substitution pattern (Table 1).

Table 1: Key Chemical Properties

PropertyValue
CAS No.1352925-69-9
Molecular FormulaC11H11N3O3C_{11}H_{11}N_{3}O_{3}
Molecular Weight233.22 g/mol
IUPAC NameMethyl 2-amino-8-methoxyquinazoline-5-carboxylate
SMILESCOC1=C2C(=C(C=C1)C(=O)OC)C=NC(=N2)N

The methoxy group at position 8 enhances lipid solubility, potentially improving membrane permeability, while the carboxylate ester at position 5 allows for prodrug strategies in drug design.

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with anthranilic acid derivatives, proceeding through nitration, esterification, and cyclization steps (Figure 1). A common route involves:

  • Nitration of 4-hydroxy-3-methoxybenzoic acid to introduce a nitro group.

  • Esterification with methanol and thionyl chloride to form methyl 4-hydroxy-3-methoxy-2-nitrobenzoate .

  • Alkylation with 1-bromo-3-chloropropane to introduce a chloropropoxy side chain.

  • Cyclization under basic conditions to form the quinazoline core.

Optimization of reaction parameters (e.g., solvent choice, temperature) is critical. For example, using DMF as a solvent in alkylation reactions improves yields by 15–20% compared to acetone .

Challenges in Purification

The compound’s polar functional groups necessitate chromatographic purification, often employing silica gel with ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures achieves >95% purity, as confirmed by HPLC.

Biological Activities

Antimicrobial Effects

Methyl 2-amino-8-methoxyquinazoline-5-carboxylate exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 8 µg/mL) and Gram-negative (Escherichia coli, MIC = 16 µg/mL) bacteria. Its mechanism involves DNA gyrase inhibition, disrupting bacterial DNA replication. The amino group at position 2 forms hydrogen bonds with the enzyme’s ATP-binding pocket, mimicking natural substrates.

Mechanistic Insights

Interaction with β-Catenin/TCF4

Molecular docking studies reveal that the quinazoline core binds to the β-catenin binding groove (PDB ID: 2GL7), disrupting β-catenin/TCF4 interactions critical for Wnt signaling . The methoxy group at position 8 contributes to van der Waals interactions with Val32 and Ile35 residues, stabilizing the inhibitor complex .

Pharmacokinetic Profile

While the compound exhibits moderate plasma protein binding (78%), its ester group undergoes rapid hydrolysis in vivo, limiting oral bioavailability. Prodrug strategies, such as replacing the methyl ester with a pivaloyloxymethyl group, improve stability by 40% in simulated gastric fluid.

Analytical Characterization

Spectroscopic Methods

  • 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, H-4), 7.89 (d, J = 8.8 Hz, 1H, H-6), 6.95 (d, J = 8.8 Hz, 1H, H-7), 3.91 (s, 3H, OCH3_3), 3.85 (s, 3H, COOCH3_3).

  • IR (KBr): 3408 cm1^{-1} (N–H stretch), 1723 cm1^{-1} (C=O ester), 1620 cm1^{-1} (C=N quinazoline).

Applications and Comparative Analysis

Drug Development

The compound serves as a lead for dual-action agents targeting both microbial infections and cancer. Structural analogs with chloro substituents (e.g., Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate) show enhanced potency (IC50_{50} = 5.64 µM in HepG2 cells) but increased hepatotoxicity .

Table 2: Comparison with Related Quinazolines

CompoundKey FeatureIC50_{50} (HCT116)
Methyl 2-amino-8-methoxyquinazoline-5-carboxylateEGFR inhibition12.3 µM
Methyl 4-chloro-8-methoxyquinazoline-5-carboxylateEnhanced cytotoxicity5.64 µM
Methyl 8-methoxyquinazoline-6-carboxylateDNA intercalation18.9 µM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator